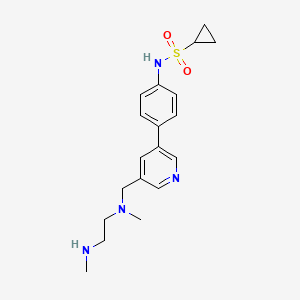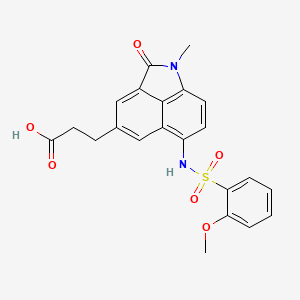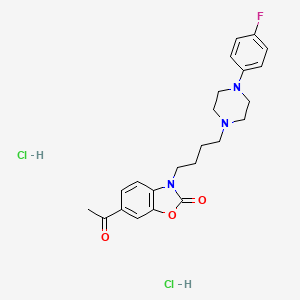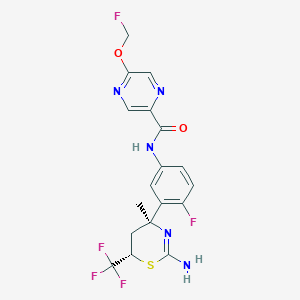![molecular formula C15H24Cl2N2 B15073611 4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride](/img/structure/B15073611.png)
4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2. It is known for its unique structure, which includes a cyclopropyl group attached to a cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride typically involves the reaction of 1,4-cyclohexanediamine with a phenylcyclopropyl derivative. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst and solvent. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1R,2S)-2-phenylcyclopropyl]-1,4-cyclohexanediamine;dihydrochloride
- **trans-N1-(2-Phenylcyclopropyl)cyclohexane-1,
Propriétés
Formule moléculaire |
C15H24Cl2N2 |
|---|---|
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m1../s1 |
Clé InChI |
UCINOBZMLCREGM-ZBSNKYDTSA-N |
SMILES isomérique |
C1CC(CCC1N)N[C@H]2C[C@@H]2C3=CC=CC=C3.Cl.Cl |
SMILES canonique |
C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one](/img/structure/B15073553.png)
![4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)


![(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid](/img/structure/B15073573.png)

![N-[4-[[4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]-N'-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanediamide](/img/structure/B15073578.png)
![Benzamide, N-[2-[4-[3-(1,3-dimethyl-1H-indazol-6-yl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-2-oxoethyl]-](/img/structure/B15073584.png)
![Octan-4-yl 9-[3-[[3,5-bis[3-[bis(9-octan-4-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-4-yloxy-9-oxononyl)amino]nonanoate](/img/structure/B15073588.png)

![1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3R,5S)-5-(morpholine-4-carbonyl)piperidin-3-yl]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B15073593.png)
